4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid
Description
Properties
IUPAC Name |
4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-9-10-6-7-14(8-10)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUJWJNYCTYSDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483510-54-8 | |
| Record name | 4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid typically involves the construction of the pyrrolidine ring followed by its functionalization. One common synthetic route starts with the preparation of the pyrrolidine ring from cyclic or acyclic precursors. The ring is then functionalized to introduce the methoxymethyl group and subsequently attached to the benzoic acid moiety . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity:
One of the notable applications of 4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid is in the development of antiviral agents targeting HIV-1 protease. Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against HIV-1 protease, with some compounds showing an enzyme inhibition constant () as low as 0.025 nM and an antiviral IC50 value of 69 nM . The structural insights gained from X-ray crystallography have facilitated the design of more effective inhibitors by elucidating the interactions within the active site of the enzyme.
Anticancer Research:
In addition to its antiviral properties, this compound has been explored for its anticancer potential. A study indicated that certain derivatives showed significant activity against various cancer cell lines, suggesting that modifications to the pyrrolidine moiety could enhance biological efficacy . The structure-activity relationship (SAR) studies are crucial for optimizing these compounds for better therapeutic outcomes.
Enzyme Inhibition Studies
Inhibition of Protein Kinases:
4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid has also been investigated as a potential inhibitor of specific protein kinases. For instance, it has been linked to the inhibition of PfCLK3, a kinase critical for the survival of Plasmodium falciparum, the malaria-causing parasite. Compounds based on this structure have shown promising results in inhibiting kinase activity, which is essential for developing new antimalarial therapies .
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is vital for enhancing the efficacy of 4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid derivatives. The following table summarizes key findings from various studies regarding modifications that influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Introduction of thiazole rings | Improved protease inhibitory potency |
| Variation in stereochemistry | Significant differences in enzyme affinity |
| Alteration in substituents | Enhanced antiviral properties observed |
Case Study 1: HIV-1 Protease Inhibition
A series of compounds derived from 4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid were synthesized and tested against HIV-1 protease. The most potent inhibitor, identified as compound 4b, exhibited over 100-fold improved potency compared to its stereoisomer, highlighting the importance of stereochemistry in drug design .
Case Study 2: Anticancer Activity
Research involving various derivatives showed that modifications to the benzoic acid moiety significantly influenced anticancer activity across different cell lines. For example, compound 4g demonstrated an inhibition rate of 84.19% against MOLT-4 leukemia cells, indicating strong potential for further development .
Mechanism of Action
The mechanism of action of 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzoic acid moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers of Pyrrolidine-Substituted Benzoic Acids
The position of the pyrrolidine group on the benzoic acid scaffold significantly impacts physicochemical and biological properties:
| Compound Name | Position of Pyrrolidine | Key Structural Features |
|---|---|---|
| 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid | Para (4-position) | Methoxymethyl substituent on pyrrolidine |
| 3-(Pyrrolidin-1-yl)benzoic acid | Meta (3-position) | No additional substituents on pyrrolidine |
| 2-(Pyrrolidin-1-ylmethyl)benzoic acid | Ortho (2-position) | Pyrrolidine linked via methylene bridge |
Heterocyclic Ring Modifications
Replacing pyrrolidine with other nitrogen-containing rings alters steric and electronic properties:
| Compound Name | Heterocycle | Key Differences |
|---|---|---|
| 4-(Piperidin-1-yl)benzoic acid | Piperidine (6-membered) | Reduced ring strain, increased basicity (pKa ~10 vs. pyrrolidine’s ~11.3) |
| 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid | Pyrrolidine (5-membered) | Higher conformational flexibility due to smaller ring |
| 4-(Azepan-1-yl)benzoic acid | Azepane (7-membered) | Larger ring size may reduce membrane permeability |
Functional Group Variations
Substituents on the pyrrolidine ring or benzoic acid scaffold influence reactivity and interactions:
- Synthetic Utility : Compounds like 3-(4-methoxybenzoyl)propionic acid () are intermediates for heterocycles, whereas the target compound’s methoxymethyl group may require specialized protecting-group strategies during synthesis .
Tables of Comparative Data
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight | logP | Water Solubility (mg/mL) |
|---|---|---|---|
| 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid | 265.3 | 1.2 | 12.5 |
| 3-(Pyrrolidin-1-yl)benzoic acid | 205.2 | 1.8 | 5.3 |
| 4-(Piperidin-1-yl)benzoic acid | 219.3 | 2.0 | 3.8 |
Biological Activity
4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid, with the CAS number 1483510-54-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid features a benzoic acid moiety linked to a pyrrolidine derivative. This unique combination may influence its interaction with biological targets.
Chemical Formula : CHNO
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research suggests that it may inhibit specific pathways involved in disease processes, particularly in cancer and inflammation.
Enzyme Inhibition
Studies indicate that compounds similar to 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid can act as enzyme inhibitors. For instance, it has been suggested that this compound could inhibit proteases involved in viral replication, similar to other pyrrolidine derivatives .
Antimicrobial Activity
Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
There is emerging evidence that 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid may possess anti-inflammatory properties. This could be due to its ability to inhibit pro-inflammatory cytokines or modulate immune responses .
Case Studies and Research Findings
- Antiviral Activity : A study focused on pyrrolidine derivatives demonstrated significant antiviral effects against HIV protease, suggesting that structural modifications in compounds like 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid could enhance antiviral potency .
- Cancer Research : Another investigation reported that similar compounds showed cytotoxic effects on cancer cell lines by inducing apoptosis through caspase activation . This highlights the potential for 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid in cancer therapy.
Data Table: Biological Activities of Related Compounds
Safety Profile
The safety profile of 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid indicates it may cause skin irritation and is harmful if ingested . Further toxicological studies are necessary to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrrolidine-substituted benzoic acid derivatives typically involves coupling reactions between pyrrolidine precursors and benzoic acid scaffolds. For example, amide bond formation or nucleophilic substitution under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) is common . Reaction temperature (e.g., 50–80°C) and stoichiometric ratios (e.g., 1:1.2 for benzoic acid to pyrrolidine derivatives) are critical for optimizing yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. How can researchers validate the structural integrity of this compound using analytical techniques?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and substituent positioning, as demonstrated for analogous compounds like 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid .
- HPLC and FTIR : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and FTIR to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- NMR spectroscopy : ¹H NMR in DMSO-d6 can identify methoxymethyl protons (δ ~3.3 ppm) and pyrrolidine ring protons (δ ~1.8–3.0 ppm) .
Advanced Research Questions
Q. What strategies are effective for reconciling discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions in biological data (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from differences in assay conditions. Standardize protocols:
- Use consistent cell lines (e.g., HEK293 for AMPK activation studies) and control compounds .
- Validate solubility and stability in assay buffers (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Cross-reference with structural analogs, such as 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, to identify structure-activity relationships (SAR) .
Q. How can researchers optimize pharmacological properties while minimizing toxicity?
- Methodological Answer :
- Prodrug modification : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability, followed by in vivo hydrolysis .
- Toxicity screening : Conduct acute oral toxicity tests (OECD 423 guidelines) and Ames tests for mutagenicity. For example, related compounds showed moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents) .
- Metabolic stability : Use liver microsome assays (human/rat) to assess CYP450-mediated degradation .
Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like PAR-1 or AMPK. Use crystal structures from the PDB (e.g., 4U5P for PAR-1) .
- MD simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (e.g., RMSD < 2 Å for ligand-protein complexes) .
- Pharmacophore modeling : Identify critical moieties (e.g., methoxymethyl group for hydrophobic interactions) using tools like PHASE .
Data Analysis and Contradiction Resolution
Q. How should researchers address inconsistencies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals, as seen in 3-cyano-4-(pyrrolidin-1-yl)benzoic acid studies .
- Compare experimental FTIR/Raman spectra with computational predictions (e.g., Gaussian 16 B3LYP/6-31G*) to confirm functional groups .
- Revisit synthetic steps if mass spectrometry (HRMS) shows deviations >5 ppm from theoretical values .
Biological and Pharmacological Applications
Q. What experimental designs are recommended for evaluating this compound’s potential in cancer research?
- Methodological Answer :
- In vitro assays : Test antiproliferative activity against NCI-60 cancer cell lines using MTT assays (72-hour exposure, 1–100 µM range) .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) in treated vs. control cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
